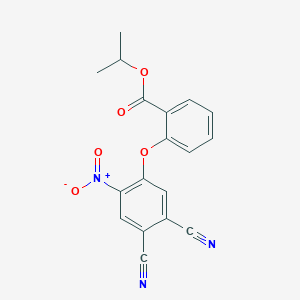

isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate, also known as DNP-IP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of 2,4-dinitrophenol (DNP), which is a well-known uncoupling agent that disrupts the process of oxidative phosphorylation in mitochondria, leading to the release of energy in the form of heat. DNP-IP has been synthesized as a potential alternative to DNP due to its improved solubility and stability.

Mechanism of Action

The mechanism of action of isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate involves the disruption of the proton gradient across the mitochondrial inner membrane, which is essential for the process of oxidative phosphorylation. isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate acts as a protonophore, allowing protons to freely diffuse across the membrane, thereby uncoupling the electron transport chain from ATP synthesis. This results in the release of energy in the form of heat, which can be measured using various techniques such as calorimetry.

Biochemical and Physiological Effects:

isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In vivo studies have demonstrated that isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate can increase energy expenditure and reduce body weight in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

Isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate has several advantages over other uncoupling agents such as DNP. It is more soluble and stable, making it easier to handle and store. It is also less toxic than DNP, which has been associated with severe side effects such as hyperthermia, tachycardia, and death. However, isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate has some limitations for lab experiments. It is not suitable for use in live cells or organisms due to its uncoupling properties, which can lead to cell death or metabolic dysfunction. It is also not suitable for use in studies of mitochondrial function in intact tissues, as it can disrupt the energy balance of the tissue.

Future Directions

There are several future directions for research on isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate. One area of interest is in the development of new derivatives of isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate that have improved properties such as increased potency or selectivity for specific targets. Another area of interest is in the development of new techniques for measuring the thermogenic properties of brown adipose tissue and its potential role in metabolic disorders. Finally, there is a need for further research on the safety and toxicity of isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate, particularly in the context of long-term exposure or chronic administration.

Synthesis Methods

The synthesis of isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate involves the reaction of 4,5-dicyano-2-nitrophenol with isopropyl 2-hydroxybenzoate in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the hydroxyl group on the isopropyl benzoate with the nitro group on the dicyano-nitrophenol. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

Isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of bioenergetics, where it is used as a tool to study the mitochondrial respiratory chain and the process of oxidative phosphorylation. isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate is a potent uncoupling agent that can disrupt the flow of electrons through the respiratory chain, leading to the release of energy in the form of heat. This property of isopropyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate has been used to study the thermogenic properties of brown adipose tissue and its potential role in metabolic disorders such as obesity and diabetes.

properties

IUPAC Name |

propan-2-yl 2-(4,5-dicyano-2-nitrophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5/c1-11(2)25-18(22)14-5-3-4-6-16(14)26-17-8-13(10-20)12(9-19)7-15(17)21(23)24/h3-8,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEVTTBQDKAKNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 2-(4,5-dicyano-2-nitrophenoxy)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)methyl]phenyl}acetamide](/img/structure/B6059636.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)

![(3R*,4R*)-1-(cyclohexylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6059645.png)

![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)

methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)

![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)

![3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6059737.png)

![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6059752.png)

![N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide](/img/structure/B6059758.png)